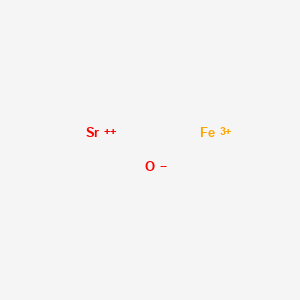
Iron strontium oxide (Fe2Sr6O9)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron strontium oxide (Fe2Sr6O9) is a useful research compound. Its molecular formula is FeOSr+3 and its molecular weight is 159.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iron strontium oxide (Fe2Sr6O9) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron strontium oxide (Fe2Sr6O9) including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: How can researchers optimize the synthesis of Fe₂Sr₆O₉ to ensure phase purity?
Methodological Answer:
To achieve phase-pure Fe₂Sr₆O₉, controlled oxidation of iron precursors is critical. For example, slow addition of oxidizing agents (e.g., hydrogen peroxide) prevents premature decomposition and ensures complete oxidation of Fe²⁺ to Fe³⁺ . Precise stoichiometric ratios of Sr and Fe precursors must be maintained, with calcination temperatures tailored to avoid unwanted secondary phases (e.g., SrFeO₃ or Fe₂O₃). Thermogravimetric analysis (TGA) can monitor mass changes during thermal treatment, while X-ray diffraction (XRD) confirms phase purity post-synthesis .
Q. Basic: What analytical techniques are most reliable for determining oxidation states of Fe in Fe₂Sr₆O₉?
Methodological Answer:
- Titration : Redox titration with potassium permanganate (KMnO₄) quantifies Fe²⁺/Fe³⁺ ratios in acidic solutions, leveraging colorimetric endpoints for accuracy .
- X-ray Photoelectron Spectroscopy (XPS) : Directly probes Fe 2p core-level spectra to distinguish Fe²⁺ (binding energy ~709 eV) from Fe³⁺ (~711 eV) .
- Mössbauer Spectroscopy : Resolves subtle differences in hyperfine splitting patterns between Fe oxidation states, even in magnetically ordered systems .
Q. Advanced: How can contradictions in empirical formula determination for Fe-Sr-O systems be resolved?
Methodological Answer:
Discrepancies often arise from mixed coordination complexes (e.g., Fe³⁺-oxalate vs. Fe²⁺-oxalate) or incomplete oxidation during synthesis . To resolve this:
- Combine Inductively Coupled Plasma Mass Spectrometry (ICP-MS) with Elemental Microanalysis to quantify Sr/Fe/O ratios independently.
- Use Rietveld refinement of XRD data to model crystallographic sites and occupancy, distinguishing between stoichiometric and non-stoichiometric phases .
- Validate with Neutron Diffraction to resolve light elements (e.g., oxygen) and detect vacancies .
Q. Advanced: How do grain boundary geometries influence the electronic properties of Fe₂Sr₆O₉?
Methodological Answer:
Grain boundaries (GBs) in Fe₂Sr₆O₉ can act as charge-carrier traps or conduction pathways, depending on their crystallographic orientation.
- Electron Backscatter Diffraction (EBSD) : Maps GB misorientation angles and identifies dominant CSL (Coincident Site Lattice) values (e.g., Σ5 or Σ19), which correlate with dielectric or conductive behavior .
- Impedance Spectroscopy : Measures GB contributions to total conductivity by analyzing frequency-dependent permittivity and loss tangents .
- TEM-EDS Point Analysis : Quantifies elemental segregation at GBs, which may create space-charge regions that enhance permittivity (e.g., Sr-rich boundaries altering local band structures) .
Q. Basic: What methods are recommended for assessing crystallinity and phase composition in Fe₂Sr₆O₉?
Methodological Answer:
- XRD with Rietveld Analysis : Quantifies phase fractions and lattice parameters, detecting impurities as low as 2-5 wt% .
- Scanning Electron Microscopy (SEM) : Reveals particle morphology and grain size distribution, critical for correlating structure with properties like catalytic activity .
- Raman Spectroscopy : Identifies vibrational modes unique to Fe-O and Sr-O bonds, distinguishing between amorphous and crystalline regions .
Q. Advanced: How can synthesis parameters be systematically correlated with Fe₂Sr₆O₉’s catalytic or magnetic properties?
Methodological Answer:
- Design of Experiments (DoE) : Vary synthesis parameters (e.g., calcination temperature, precursor ratios) and use multivariate analysis to identify dominant factors .
- Electrochemical Testing : For catalytic applications, measure oxygen evolution reaction (OER) activity via cyclic voltammetry in alkaline media, correlating performance with Sr/Fe surface ratios .
- SQUID Magnetometry : Quantify magnetic hysteresis loops to link synthesis-induced defects (e.g., cation vacancies) with coercivity or saturation magnetization .
属性
CAS 编号 |
67891-74-1 |
|---|---|
分子式 |
FeOSr+3 |
分子量 |
159.5 g/mol |
IUPAC 名称 |
strontium;iron(3+);oxygen(2-) |
InChI |
InChI=1S/Fe.O.Sr/q+3;-2;+2 |
InChI 键 |
JWGWMRUIZQFTPM-UHFFFAOYSA-N |
SMILES |
[O-2].[Fe+3].[Sr+2] |
规范 SMILES |
[O-2].[Fe+3].[Sr+2] |
Key on ui other cas no. |
67891-74-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















